4-Amino-2-chloro-N-(isobutyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-2-chloro-N-(isobutyl)benzamide involves several steps. One common synthetic route starts with the chlorination of 4-amino-N-(2-methylpropyl)benzamide. The reaction is typically carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
4-Amino-2-chloro-N-(isobutyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-Amino-2-chloro-N-(isobutyl)benzamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the study of protein interactions and modifications . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . The compound’s unique structure makes it a valuable tool for investigating various biological processes and pathways .
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-(isobutyl)benzamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and function . This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-2-chloro-N-(isobutyl)benzamide can be compared with other similar compounds, such as:
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has a similar structure but includes a fluorine atom and a sulfamoyl group, which can alter its chemical properties and biological activity.
2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: This compound contains a sulfamoyl group and an o-tolyl group, providing different reactivity and applications compared to this compound.
The unique combination of the amino, chloro, and N-(2-methylpropyl) groups in this compound contributes to its distinct chemical behavior and research applications .
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCMRMJVIZDNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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